2-Bromo-5-isopropoxybenzohydrazide: A Comprehensive Technical Guide on Structure, Synthesis, and Applications in Drug Development
2-Bromo-5-isopropoxybenzohydrazide: A Comprehensive Technical Guide on Structure, Synthesis, and Applications in Drug Development
Executive Summary
In the landscape of medicinal chemistry and agrochemical development, the benzohydrazide scaffold serves as a highly versatile, privileged pharmacophore. 2-Bromo-5-isopropoxybenzohydrazide is a specialized building block that combines the reactive potential of a hydrazide group with the unique steric and electronic properties of an ortho-bromo and meta-isopropoxy substituted aromatic ring. This whitepaper provides an in-depth technical analysis of its physicochemical properties, self-validating synthetic protocols, and its strategic utility in modern drug discovery, specifically in the synthesis of kinase inhibitors, antimicrobial agents, and immunomodulators.
Chemical Identity & Physicochemical Profiling
The structural architecture of 2-bromo-5-isopropoxybenzohydrazide dictates its reactivity and binding affinity in biological targets. The ortho-bromo substituent forces the carbonyl group out of coplanarity with the aromatic ring due to steric hindrance, a feature critical for specific enzyme pocket binding[1]. Simultaneously, the isopropoxy group at the 5-position enhances the molecule's lipophilicity (LogP) and provides a bulky, electron-donating effect that has proven valuable in optimizing target engagement, such as in the design of STING agonists[2].
Quantitative Structural Data
The following table summarizes the core quantitative and physicochemical properties of the compound, essential for computational modeling and formulation planning[3].
| Property | Value | Source / Methodology |
| IUPAC Name | 2-Bromo-5-(propan-2-yloxy)benzohydrazide | Nomenclature Standard |
| CAS Registry Number | 2752171-91-6 | Commercial Registry[3] |
| Molecular Formula | C10H13BrN2O2 | Elemental Analysis[3] |
| Molecular Weight | 273.13 g/mol | Computed[3] |
| SMILES String | O=C(NN)C1=CC(OC(C)C)=CC=C1Br | Cheminformatics[3] |
| Hydrogen Bond Donors | 2 (from -NH2 and -NH-) | Theoretical |
| Hydrogen Bond Acceptors | 3 (from C=O, Ether -O-, and -N-) | Theoretical |
| Rotatable Bonds | 4 | Theoretical |
Synthesis Methodology: A Self-Validating Protocol
The synthesis of 2-bromo-5-isopropoxybenzohydrazide is typically achieved via a robust, two-step sequence starting from 2-bromo-5-isopropoxybenzoic acid[1]. To ensure high yield and purity, the protocol below is designed as a self-validating system, incorporating in-process analytical checks and mechanistic rationales for every reagent choice.
Phase 1: Fischer Esterification
Objective: Convert the carboxylic acid to a more reactive methyl ester intermediate.
-
Reagents: 2-Bromo-5-isopropoxybenzoic acid (1.0 eq), Absolute Methanol (10 volumes), Concentrated H₂SO₄ (0.1 eq).
-
Procedure:
-
Suspend the starting acid in absolute methanol in a round-bottom flask.
-
Cool the mixture to 0 °C and add H₂SO₄ dropwise to prevent localized heating and ether cleavage.
-
Attach a reflux condenser and heat the reaction to 65 °C for 12 hours.
-
-
Causality & Validation: The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity, while methanol acts as both the solvent and the nucleophile. In-process validation: Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The reaction is complete when the highly polar acid spot (low Rf) is fully consumed, replaced by the less polar ester (high Rf).
-
Workup: Concentrate the mixture in vacuo to remove excess methanol. Neutralize the residue with saturated aqueous NaHCO₃ to quench the acid catalyst and remove unreacted starting material. Extract with EtOAc, dry over anhydrous Na₂SO₄, and concentrate to yield methyl 2-bromo-5-isopropoxybenzoate.
Phase 2: Hydrazinolysis
Objective: Convert the methyl ester to the target benzohydrazide.
-
Reagents: Methyl 2-bromo-5-isopropoxybenzoate (1.0 eq), Hydrazine hydrate (80% aqueous, 5.0 eq), Absolute Ethanol (5 volumes).
-
Procedure:
-
Dissolve the ester intermediate in absolute ethanol.
-
Add hydrazine hydrate dropwise at room temperature.
-
Heat the mixture to reflux (78 °C) for 8–10 hours.
-
-
Causality & Validation: A 5-fold molar excess of hydrazine is absolutely critical. If a 1:1 stoichiometry is used, the highly nucleophilic primary amine of the newly formed benzohydrazide can attack unreacted ester, leading to the formation of an unwanted symmetrical N,N'-diacylhydrazine byproduct. Ethanol is selected as the solvent because it solubilizes both the lipophilic ester and the hydrophilic hydrazine hydrate while providing an optimal reflux temperature.
-
Workup: Cool the reaction mixture slowly to 0 °C. The target 2-bromo-5-isopropoxybenzohydrazide will precipitate as a crystalline solid due to its lowered solubility in cold ethanol. Filter the solid, wash with ice-cold ethanol followed by distilled water to remove residual hydrazine, and dry under high vacuum.
Fig 1: Two-step synthetic workflow for 2-Bromo-5-isopropoxybenzohydrazide.
Advanced Derivatization & Applications in Drug Discovery
The true value of 2-bromo-5-isopropoxybenzohydrazide lies in its bifunctional nature. The hydrazide moiety is a prime candidate for condensation and cyclization reactions, while the aryl bromide serves as a handle for transition-metal-catalyzed cross-coupling.
Synthesis of EGFR Kinase Inhibitors and Anticancer Agents
Benzohydrazide derivatives are widely documented as potent antiproliferative agents. By condensing the hydrazide with various substituted aldehydes and subsequently cyclizing them, researchers generate dihydropyrazoles and 1,3,4-oxadiazoles[4]. These heterocycles act as competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in non-small cell lung cancer (NSCLC) and breast cancer therapies[4]. The isopropoxy group enhances cell membrane permeability, improving the intracellular concentration of the inhibitor.
Antimicrobial and Agrochemical Scaffolds
Condensation of the benzohydrazide with active carbonyl compounds yields Schiff bases (azomethines). These derivatives exhibit broad-spectrum biological activities, including antibacterial, antifungal, and antitubercular properties[5]. In agricultural chemistry, hybridizing benzohydrazides with moieties like 4-aminoquinazoline has resulted in potent fungicides capable of disrupting mycelial morphology and reactive oxygen species (ROS) generation in phytopathogens like Rhizoctonia solani[6].
STING Agonists via Palladium-Catalyzed Cross-Coupling
The ortho-bromo substituent is not merely a steric director; it is a highly reactive site for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. Recent advancements in immuno-oncology have utilized the 2-bromo-5-isopropoxy substitution pattern to construct complex biaryl systems that act as oral Stimulator of Interferon Genes (STING) agonists[2]. The precise positioning of the isopropoxy group allows for optimal interactions with the HR I binding pocket of the STING protein, achieving complete tumor regression in preclinical models[2].
Fig 2: Downstream derivatization pathways for drug discovery applications.
Conclusion
2-Bromo-5-isopropoxybenzohydrazide is a structurally sophisticated intermediate that bridges traditional heterocyclic synthesis with modern cross-coupling methodologies. By strictly controlling the stoichiometry during its synthesis to prevent diacylhydrazine formation, researchers can reliably produce this compound at scale. Its unique substitution pattern—offering both steric modulation and enhanced lipophilicity—makes it an indispensable tool in the development of next-generation kinase inhibitors, antimicrobial agents, and immunotherapeutics.
References
- BLD Pharm. "2752171-91-6 | 2-Bromo-5-isopropoxybenzohydrazide".
- Der Pharma Chemica. "Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives".
- National Institutes of Health (PMC). "Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors".
- ACS Publications. "Synthesis of New Benzohydrazide Derivatives with the 4-Aminoquinazoline and Chalcone Moieties as Effective Antimicrobial Agents in Agriculture".
- ResearchGate (Bringmann Group). "Crystal structure of 2-bromo-5-isopropoxybenzoic acid".
- ACS Publications (Journal of Medicinal Chemistry). "Design of an Oral STING Agonist through Intramolecular Hydrogen Bond Ring Mimicking to Achieve Complete Tumor Regression".
Sources
- 1. Publications - THE BRINGMANN GROUP: BIOACTIVE COMPOUNDS FROM NATURE [chemie.uni-wuerzburg.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2752171-91-6|2-Bromo-5-isopropoxybenzohydrazide|BLD Pharm [bldpharm.com]
- 4. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. pubs.acs.org [pubs.acs.org]
